molecular formula C20H22N2O6 B2998208 3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate CAS No. 501104-86-5

3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate

Cat. No. B2998208
CAS RN: 501104-86-5
M. Wt: 386.404
InChI Key: QOLALTBIHKVSPB-UHFFFAOYSA-N
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Description

3-(Morpholine-4-carbonyloxy)naphthalen-2-yl morpholine-4-carboxylate, also known as MNMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNMC is a derivative of naphthalene and morpholine, which are both organic compounds commonly used in chemical synthesis.

Scientific Research Applications

Photoreactive Properties

  • Light-induced [2 + 2] Cycloaddition : Photoexcited 1-naphthalenecarbonitrile, a compound related to the chemical of interest, has been shown to undergo a light-induced [2 + 2] cycloaddition with 2-morpholinoacrylonitrile. This demonstrates the potential photoreactive applications of similar naphthalene derivatives in chemical synthesis (Düpp, Erian, & Henkel, 1993).

Reactivity with Nucleophiles

  • Nucleophilic Reactions with Dithiadiphosphetane Disulfide : Research has explored the reactivity of naphthalene derivatives, such as 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane disulfide, with various nucleophiles like morpholine. This highlights its potential in producing diverse chemical structures (Fei, Slawin, & Woollins, 2001).

Catalytic Properties

  • Palladium-Catalyzed Dearomatization : Studies on palladium-catalyzed dearomatization between chloromethylnaphthalene and cyclic amines like morpholine suggest potential catalytic applications for naphthalene and morpholine derivatives in complex organic syntheses (Xie, Zhang, & Lin, 2013).

Supramolecular Chemistry

  • Supramolecular Assemblies : Naphthalene derivatives have been used as building blocks in supramolecular assemblies, demonstrating their versatility in forming complex molecular structures with potential applications in materials science (Białek, Zaręba, Janczak, & Zoń, 2013).

Biochemical Research

  • Inhibitors against Hepatitis C Virus : A specific derivative, N′-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide, has been identified as a potent inhibitor against Hepatitis C Virus replication, indicating potential therapeutic applications (Kusano‐Kitazume et al., 2011).

Spectroscopic Applications

  • Fluorescent Probes : Tripod naphthalimide fluorescent probes, synthesized from naphthalene dicarboxylic anhydride and morpholine, show high sensitivity and selectivity in fluorescence quenching, indicating their use in sensitive detection applications (Yu, 2015).

properties

IUPAC Name

[3-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c23-19(21-5-9-25-10-6-21)27-17-13-15-3-1-2-4-16(15)14-18(17)28-20(24)22-7-11-26-12-8-22/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLALTBIHKVSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate

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